molecular formula C26H44FNO B1239406 (+/-)N-(2-fluro-ethyl)-2,16-dimethyl-5Z,8Z,11Z,14Z-docosatetraenoyl amine

(+/-)N-(2-fluro-ethyl)-2,16-dimethyl-5Z,8Z,11Z,14Z-docosatetraenoyl amine

Cat. No. B1239406
M. Wt: 405.6 g/mol
InChI Key: RAMPXDRFGKYVNF-DOOWINBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+-)N-(2-fluro-ethyl)-2,16-dimethyl-5Z,8Z,11Z,14Z-docosatetraenoyl amine is a fatty amide.

Scientific Research Applications

Catalysis and Synthesis

  • Catalytic amination of biomass-based alcohols : Amines are crucial intermediates in chemical industries, with applications ranging from agrochemicals to pharmaceuticals. The study by Pera‐Titus and Shi (2014) discusses the synthesis of amines like N-methyl-, N,N-dimethyl-, and N,N,N-trimethyl-amines using Brønsted and Lewis acid catalysts, highlighting the importance of amine chemistry in industrial applications (Pera‐Titus & Shi, 2014).

  • Addition of amines to conjugated dienes : The addition of amines to dienes yielding unsaturated amines over solid base catalysts is explored by Kakuno and Hattori (1984). They found that catalysts like CaO and MgO are effective in promoting this reaction, which is relevant for the synthesis of various amine derivatives (Kakuno & Hattori, 1984).

Polymer Science

  • Characterization of tertiary amine block copolymer micelles : Lee et al. (1999) used various techniques to study the structure of tertiary amine methacrylate block copolymers. These polymers demonstrate pH-dependent solubility and are potentially useful in drug delivery systems (Lee, Gast, Bütün, & Armes, 1999).

  • Synthesis of polymerizable tertiary amines : Sun et al. (2021) synthesized tertiary amine-structured compounds, which are relevant for applications requiring responsive behavior, such as in smart materials (Sun et al., 2021).

Bioconjugation

  • Mechanism of amide formation by carbodiimide in aqueous media : Nakajima and Ikada (1995) investigated the mechanism of amide bond formation between carboxylic acids and amines, which is crucial in bioconjugation and drug synthesis (Nakajima & Ikada, 1995).

properties

Molecular Formula

C26H44FNO

Molecular Weight

405.6 g/mol

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)-2,16-dimethyldocosa-5,8,11,14-tetraenamide

InChI

InChI=1S/C26H44FNO/c1-4-5-6-16-19-24(2)20-17-14-12-10-8-7-9-11-13-15-18-21-25(3)26(29)28-23-22-27/h7,9-10,12-13,15,17,20,24-25H,4-6,8,11,14,16,18-19,21-23H2,1-3H3,(H,28,29)/b9-7-,12-10-,15-13-,20-17-

InChI Key

RAMPXDRFGKYVNF-DOOWINBVSA-N

Isomeric SMILES

CCCCCCC(C)/C=C\C/C=C\C/C=C\C/C=C\CCC(C)C(=O)NCCF

SMILES

CCCCCCC(C)C=CCC=CCC=CCC=CCCC(C)C(=O)NCCF

Canonical SMILES

CCCCCCC(C)C=CCC=CCC=CCC=CCCC(C)C(=O)NCCF

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(+/-)N-(2-fluro-ethyl)-2,16-dimethyl-5Z,8Z,11Z,14Z-docosatetraenoyl amine
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(+/-)N-(2-fluro-ethyl)-2,16-dimethyl-5Z,8Z,11Z,14Z-docosatetraenoyl amine
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(+/-)N-(2-fluro-ethyl)-2,16-dimethyl-5Z,8Z,11Z,14Z-docosatetraenoyl amine
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(+/-)N-(2-fluro-ethyl)-2,16-dimethyl-5Z,8Z,11Z,14Z-docosatetraenoyl amine
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(+/-)N-(2-fluro-ethyl)-2,16-dimethyl-5Z,8Z,11Z,14Z-docosatetraenoyl amine
Reactant of Route 6
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(+/-)N-(2-fluro-ethyl)-2,16-dimethyl-5Z,8Z,11Z,14Z-docosatetraenoyl amine

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